molecular formula C7H6O9S2 B14621775 2-Hydroxy-3,5-disulfobenzoic acid CAS No. 56507-30-3

2-Hydroxy-3,5-disulfobenzoic acid

Cat. No.: B14621775
CAS No.: 56507-30-3
M. Wt: 298.3 g/mol
InChI Key: ZNPFTBFMCCMMJJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-disulfobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H6O8S2. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and sulfonic acid groups at specific positions on the benzene ring. This compound is known for its significant biochemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,5-disulfobenzoic acid typically involves the sulfonation of salicylic acid (2-hydroxybenzoic acid) The reaction is carried out by treating salicylic acid with sulfuric acid or oleum under controlled conditions

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-disulfobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid groups can be reduced to sulfonates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonates and reduced aromatic compounds.

    Substitution: Nitrated and halogenated derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-3,5-disulfobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-disulfobenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its biochemical activity. The compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: 2-Hydroxybenzoic acid, a precursor in the synthesis of 2-Hydroxy-3,5-disulfobenzoic acid.

    3,5-Dinitrosalicylic Acid: Another derivative of salicylic acid with nitro groups instead of sulfonic acid groups.

    2-Hydroxy-3,5-diiodobenzoic Acid: A similar compound with iodine substituents.

Uniqueness

This compound is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

56507-30-3

Molecular Formula

C7H6O9S2

Molecular Weight

298.3 g/mol

IUPAC Name

2-hydroxy-3,5-disulfobenzoic acid

InChI

InChI=1S/C7H6O9S2/c8-6-4(7(9)10)1-3(17(11,12)13)2-5(6)18(14,15)16/h1-2,8H,(H,9,10)(H,11,12,13)(H,14,15,16)

InChI Key

ZNPFTBFMCCMMJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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